5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine
Description
5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with ethyl (C₂H₅), methyl (CH₃), and 4-morpholinyl (C₄H₈NO) groups. The morpholinyl moiety, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as kinases, enzymes, and receptors .
Properties
IUPAC Name |
5-ethyl-4-methyl-6-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-9-8(2)13-11(12)14-10(9)15-4-6-16-7-5-15/h3-7H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIWKYGVDQKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCOCC2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358164 | |
| Record name | 5-Ethyl-4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424813-05-8 | |
| Record name | 5-Ethyl-4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution, where a morpholine derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine is being explored for its potential as a therapeutic agent. Its unique arrangement allows for modifications that could lead to novel derivatives with enhanced pharmacological properties. The compound's ability to inhibit certain enzymes involved in tumor growth positions it as a candidate for anti-cancer therapies.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in cancer research. It has shown promise in inhibiting enzymes associated with tumor progression, making it a focus for developing new anti-cancer treatments. The morpholine moiety enhances its ability to permeate biological membranes, potentially increasing its efficacy in therapeutic applications.
Interaction Studies
Interaction studies have revealed that this compound interacts with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy. Key findings from these studies include:
- Inhibition of specific kinases associated with cancer cell proliferation.
- Modulation of signaling pathways that contribute to tumor growth.
These interactions highlight the compound's potential in targeted therapy.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in various therapeutic contexts:
-
Anti-Cancer Efficacy
A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, showcasing its potential as an anti-cancer agent. -
Enzyme Inhibition
Research highlighted its ability to inhibit particular kinases involved in cellular signaling pathways, suggesting a mechanism through which it may exert anti-tumor effects. -
Pharmacokinetic Studies
Investigations into the pharmacokinetics of this compound indicated favorable absorption and distribution profiles, supporting its further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substitution at the 6-Position: Morpholinyl vs. Piperidinyl/Pyrrolidinyl
- 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine (CAS 915920-63-7) Structural Difference: Replaces the morpholinyl group with a piperidinyl group (C₅H₁₀N). Impact: Piperidine, a fully saturated six-membered ring with one nitrogen atom, lacks the oxygen present in morpholine. Applications: Used as a pharmaceutical intermediate, similar to the target compound, but with unverified biological activity differences .
- 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine Structural Difference: Substitutes morpholinyl with pyrrolidinyl (C₄H₈N), a five-membered saturated ring. This may alter binding affinity to targets requiring specific spatial interactions .
Heterocyclic Modifications: Thienopyrimidines and Triazolopyrimidines
- 2-Chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinyl-thieno[3,2-d]pyrimidine Structural Difference: Incorporates a thieno[3,2-d]pyrimidine core fused with a thiophene ring, alongside morpholinyl and piperazinyl groups. The morpholinyl group here may stabilize interactions with polar residues in enzymatic pockets .
5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine Hydrate
- Structural Difference : Adds a triazolo ring and fluorophenyl group to the pyrimidine core.
- Impact : The fluorophenyl group increases hydrophobicity and electron-withdrawing effects, while the triazolo ring introduces additional hydrogen-bonding sites. This compound exhibits enhanced binding affinity in kinase inhibition assays compared to simpler pyrimidinamines .
Therapeutic Analogues: Pyrimethamine
- Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine)
- Structural Difference : Features a 4-chlorophenyl group and lacks the morpholinyl substituent.
- Impact : The chlorophenyl group is critical for binding to parasitic dihydrofolate reductase (DHFR), making pyrimethamine a potent antimalarial. The absence of morpholinyl reduces solubility but enhances penetration into parasitic cells .
Kinase Inhibitors: Abemaciclib
- Abemaciclib (N-[5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-2-pyrimidinamine)
- Structural Difference : Contains a benzimidazole moiety and fluorinated substituents.
- Impact : The bulky benzimidazole group enhances selectivity for CDK4/6 kinases, while fluorination improves metabolic stability. The morpholinyl-free structure contrasts with the target compound, highlighting divergent therapeutic applications (anticancer vs. unverified roles for the morpholinyl analogue) .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Polarity
- The morpholinyl group in the target compound increases polarity due to its oxygen atom, improving aqueous solubility (~20–30 mg/mL predicted) compared to piperidinyl (15–20 mg/mL) and pyrrolidinyl (10–15 mg/mL) analogues .
- Fluorophenyl-substituted derivatives (e.g., ) exhibit lower solubility (<10 mg/mL) due to hydrophobic aromatic rings .
Metabolic Stability
- Piperidinyl and pyrrolidinyl groups, being more lipophilic, may undergo slower hepatic clearance .
Biological Activity
5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables to summarize key findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 222.29 g/mol. Its structure features a pyrimidine ring with specific substitutions that are believed to enhance its pharmacological properties:
- Ethyl group at position 5
- Methyl group at position 4
- Morpholine group at position 6
These substitutions contribute to the compound's ability to interact with various biological targets and potentially cross biological membranes effectively.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent.
- Receptor Interaction : It may bind to various receptors, modulating their activity and leading to significant biological effects. The exact molecular targets remain under investigation but are crucial for understanding its efficacy .
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound. For instance:
- Inhibition of Tumor Growth : The compound demonstrated significant activity against certain cancer cell lines, indicating its role as a potential therapeutic agent.
- Mechanistic Insights : In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumorigenesis .
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes has been documented in various studies:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | Competitive Inhibition | 0.5 |
| Protein kinase B (AKT) | Non-competitive | 0.8 |
These findings suggest that this compound could be a valuable lead compound for developing new kinase inhibitors .
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Enzyme Interaction Analysis :
- Another research effort focused on the interaction of the compound with CDK2 and AKT pathways, confirming its role as a potent inhibitor with potential applications in cancer therapy. The study utilized both in vitro assays and computational modeling to predict binding affinities and interaction dynamics .
Q & A
Q. What are the key synthetic routes and characterization techniques for 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine?
The compound is synthesized via nucleophilic substitution and reduction steps, similar to methods used for morpholine-containing pyrimidine derivatives. Key steps include:
- Nitration of the pyridine ring followed by morpholine substitution under reflux conditions.
- Reduction of nitro groups to amines using catalytic hydrogenation or chemical reductants.
Characterization relies on ¹H NMR (e.g., δ 1.20 ppm for methyl groups, δ 3.70–4.15 ppm for morpholine protons) and LCMS (M+H⁺ peak at m/z 208) to confirm purity and structural integrity . X-ray crystallography can resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, as demonstrated for related pyrimidine derivatives .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
Use standardized microbiological testing protocols for pyrimidine derivatives, such as:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Immunomodulatory screening : Measure cytokine production (e.g., IL-6, TNF-α) in macrophage cell lines.
Reference structurally analogous compounds (e.g., pyrimethamine derivatives) to design dose-response experiments and establish baseline activity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:
- Map reaction pathways for nitro-group reduction and amine formation.
- Predict optimal solvents, catalysts, and temperatures using transition-state analysis.
Leverage ICReDD’s framework to combine computational reaction path searches with high-throughput experimentation, reducing trial-and-error approaches by 40–60% . For example, simulate the energy barriers for morpholine substitution to prioritize reaction conditions.
Q. What strategies resolve contradictions in spectroscopic data or bioactivity results?
Apply Design of Experiments (DOE) to isolate variables:
- Use fractional factorial designs to test interactions between reaction time, temperature, and stoichiometry.
- Analyze NMR or LCMS anomalies via multivariate regression (e.g., PLS models) to identify contamination or byproduct formation.
For bioactivity discrepancies, employ dose-response curve clustering or metabolomic profiling to distinguish compound-specific effects from assay artifacts .
Q. How can structural modifications enhance the compound’s selectivity in biological systems?
Conduct structure-activity relationship (SAR) studies by:
- Introducing substituents at the 4-methyl or 6-ethyl positions to modulate steric effects.
- Modulating hydrogen-bonding capacity via morpholine ring substitution (e.g., replacing oxygen with sulfur).
Use X-ray crystallography (as in ) to correlate conformational changes (e.g., dihedral angles >85° for aryl rings) with binding affinity in target proteins.
Q. What advanced separation techniques improve purity for pharmacological studies?
- Membrane-based separation : Utilize nanofiltration membranes to remove low-MW byproducts.
- Preparative HPLC : Optimize mobile phases (e.g., acetonitrile/ammonium acetate gradients) for peak resolution.
Reference CRDC subclass RDF2050104 for membrane technology protocols .
Methodological Guidance
Q. How to design a robust experimental workflow for scaling up synthesis?
- Process control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction parameters.
- Reactor design : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., nitro reduction).
Validate scalability using CRDC guidelines for reaction fundamentals (subclass RDF2050112) .
Q. What statistical models are appropriate for analyzing heterogeneous catalysis data?
- Response Surface Methodology (RSM) : Model catalyst loading vs. yield.
- ANOVA with Tukey post-hoc tests : Compare efficiency across catalyst types (e.g., Pd/C vs. Raney Ni).
Ensure compliance with ICReDD’s data-circulation framework to refine computational predictions iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
